tetranor-PGDM-d6

Prostaglandin D2 metabolism Urinary biomarker Mass spectrometry

Tetranor-PGDM-d6 (CAS 1314905-92-4) is a deuterium-labeled analog of tetranor-Prostaglandin D Metabolite (tetranor-PGDM), the major urinary metabolite of prostaglandin D₂ (PGD₂). It contains six deuterium atoms substituted at the 17, 17′, 18, 18′, 19, and 19′ positions, producing a mass shift of +6 Da relative to the unlabeled endogenous analyte.

Molecular Formula C16H24O7
Molecular Weight 334.39 g/mol
Cat. No. B566032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-PGDM-d6
Synonyms(1R,2R,3S)-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid-d6 ;  11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostane-1,20-dioic Acid-d6 ;  [1R-(1α,2β,3β)]-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid-d6
Molecular FormulaC16H24O7
Molecular Weight334.39 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O
InChIInChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1/i1D2,2D2,4D2
InChIKeyVNJBSPJILLFAIC-OSZDNXCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d6)A solution in methyl acetate

Tetranor-PGDM-d6: Deuterated Internal Standard for PGD2 Metabolite LC-MS/MS Quantification


Tetranor-PGDM-d6 (CAS 1314905-92-4) is a deuterium-labeled analog of tetranor-Prostaglandin D Metabolite (tetranor-PGDM), the major urinary metabolite of prostaglandin D₂ (PGD₂) [1]. It contains six deuterium atoms substituted at the 17, 17′, 18, 18′, 19, and 19′ positions, producing a mass shift of +6 Da relative to the unlabeled endogenous analyte . The compound is specifically formulated as a stable isotope-labeled internal standard (SIL-IS) intended for the quantification of tetranor-PGDM by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Tetranor-PGDM itself serves as a validated non-invasive urinary biomarker reflecting systemic PGD₂ biosynthesis derived from hematopoietic-type PGD-synthase (H-PGDS) activity in mast cells and has been implicated in allergic inflammation, aspirin-intolerant asthma, Duchenne muscular dystrophy, and other mast cell-mediated conditions [3].

Why Tetranor-PGDM-d6 Cannot Be Replaced with Unlabeled or Alternative Internal Standards


Accurate LC-MS/MS quantification of endogenous tetranor-PGDM in complex biological matrices such as urine is critically dependent on the use of a structurally identical stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and corrects for matrix effects, extraction recovery variability, and ionization suppression or enhancement [1]. Substitution with unlabeled tetranor-PGDM is analytically invalid, as it cannot be distinguished from endogenous analyte by mass spectrometry. Substitution with a structurally dissimilar analog (e.g., tetranor-PGEM, tetranor-PGFM) or a non-deuterated surrogate introduces differential extraction efficiency, divergent chromatographic retention, and distinct ionization behavior—each of which degrades assay accuracy and reproducibility [2]. Even among deuterated analogs, the specific placement and number of deuterium atoms directly affect chromatographic resolution from the unlabeled analyte and susceptibility to deuterium-hydrogen back-exchange, making tetranor-PGDM-d6 the analytically validated and vendor-characterized reference standard for tetranor-PGDM quantification [3].

Tetranor-PGDM-d6 Quantitative Differentiation Evidence for Scientific Procurement


Tetranor-PGDM vs. 2,3-dinor-11β-PGF₂α: Relative Abundance in Human Urine

Tetranor-PGDM is the most abundant PGD₂-derived urinary metabolite in humans, exceeding the alternative PGD₂ metabolite 2,3-dinor-11β-PGF₂α by approximately 2.5-fold under basal conditions. The superior abundance of tetranor-PGDM makes it the preferred analytical target for assessing systemic PGD₂ biosynthesis, and the deuterated internal standard tetranor-PGDM-d6 is therefore essential for its accurate quantification [1].

Prostaglandin D2 metabolism Urinary biomarker Mass spectrometry

Tetranor-PGDM Stability Superior to Tetranor-PGEM Under Ambient Storage Conditions

In a validated simultaneous LC-MS/MS assay, tetranor-PGDM demonstrated complete stability under all tested pre-analytical conditions, whereas the closely related PGE₂ metabolite tetranor-PGEM exhibited significant degradation at room temperature. This differential stability directly impacts the reliability of biomarker measurements derived from clinical samples and reinforces tetranor-PGDM as the more robust urinary analyte [1].

Sample stability Prostaglandin metabolites Bioanalytical method validation

Tetranor-PGDM-d6: Six Deuterium Atoms Provide Definitive Mass Separation from Endogenous Analyte

Tetranor-PGDM-d6 incorporates six deuterium atoms at defined positions (17, 17′, 18, 18′, 19, and 19′), yielding a mass shift of +6 Da from unlabeled endogenous tetranor-PGDM . This 6 Da separation is analytically critical: it exceeds the natural +2 Da isotopic envelope of the unlabeled analyte, eliminating spectral overlap and preventing the internal standard from contributing signal to the analyte channel . In contrast, alternative deuterated PGD₂ metabolite standards such as PGDM-d4 provide only a 4 Da shift, which may be insufficient to resolve from the analyte's M+4 isotopic peak in some MS configurations.

Stable isotope labeling LC-MS/MS internal standard Deuterium incorporation

Tetranor-PGDM-d6 Vendor-Certified Purity Enables Reliable Calibration for Regulated Bioanalysis

Commercially available tetranor-PGDM-d6 from primary vendors is supplied with a certified purity specification of ≥99% deuterated forms (d₁–d₆) as verified by HPLC, GC-MS, and NMR characterization . This batch-certified purity directly supports compliance with FDA Guidance for Industry on Bioanalytical Method Validation and EMA Guideline on Bioanalytical Method Validation, which mandate that internal standard purity be known and documented. The absence of significant under-deuterated (d₀–d₅) impurities prevents contribution to the unlabeled analyte channel and avoids calibration bias [1].

Internal standard purity Method validation Regulated bioanalysis

LC-MS/MS Method Performance Parameters Validated Using Tetranor-PGDM-d6 Internal Standard

High-throughput online SPE-LC-MS/MS methods utilizing tetranor-PGDM-d6 as the internal standard have been validated with reportable ranges of 0.2–40 ng/mL for tetranor-PGDM, intra- and inter-assay precision (CV < 15%), and accuracy (bias < 15%) meeting bioanalytical acceptance criteria [1]. These validated performance characteristics are attributable to the effective correction of matrix effects and extraction variability provided by the co-eluting deuterated internal standard. The assay has been successfully applied to clinical studies in COPD patients, healthy volunteers, and disease populations [2].

Analytical validation Assay performance Quantitative LC-MS/MS

Tetranor-PGDM-d6 Procurement-Driven Application Scenarios for Analytical and Clinical Research


Quantification of Urinary Tetranor-PGDM as a Mast Cell Activation Biomarker in Allergic and Asthmatic Disease Studies

Tetranor-PGDM is a validated urinary index of mast cell activity and systemic PGD₂ biosynthesis [1]. Tetranor-PGDM-d6 enables the precise LC-MS/MS quantification of this biomarker in clinical studies of food allergy, aspirin-intolerant asthma, and anaphylaxis, where urinary tetranor-PGDM levels significantly and correlatively increase during mast cell activation episodes [2]. The validated reportable range of 0.2–40 ng/mL using tetranor-PGDM-d6 internal standardization covers both basal and disease-elevated concentrations [3].

Monitoring PGD₂ Pathway Modulation in Muscular Dystrophy Therapeutic Development

Elevated urinary tetranor-PGDM levels have been documented in Duchenne muscular dystrophy (DMD) and Fukuyama congenital muscular dystrophy (FCMD), with mean concentrations in FCMD patients reaching 5.3 ± 2.1 ng/mg creatinine versus 3.4 ± 0.3 ng/mg creatinine in healthy controls (p = 0.0011) [1]. Tetranor-PGDM-d6 serves as the internal standard for quantifying pharmacodynamic responses to novel H-PGDS inhibitors currently in development for muscular dystrophy, providing a non-invasive measure of target engagement and pathway suppression [2].

Differentiation of COX-1 vs. COX-2 Dependent PGD₂ Biosynthesis in Pharmacology Studies

Genetic and pharmacological studies have established that urinary tetranor-PGDM is derived predominantly from COX-1-dependent, not COX-2-dependent, PGD₂ biosynthesis [1]. Tetranor-PGDM-d6 enables the accurate measurement of this metabolite in studies evaluating COX-1 selective versus COX-2 selective inhibitors, where tetranor-PGDM suppression serves as a specific pharmacodynamic marker of COX-1 inhibition. This contrasts with tetranor-PGEM, which derives from both COX-1 and COX-2 activity and thus lacks the same isoform specificity [2].

High-Throughput Inflammatory Biomarker Panels for COPD and Systemic Inflammation Research

Validated online SPE-LC-MS/MS methods using tetranor-PGDM-d6 internal standardization support high-throughput simultaneous measurement of tetranor-PGDM and tetranor-PGEM in human urine with intra- and inter-assay CV < 15% [1]. These assays have been applied to demonstrate significantly elevated urinary tetranor-PGDM and tetranor-PGEM in COPD patients compared to non-smoking healthy volunteers, establishing the utility of tetranor-PGDM-d6 in large-scale clinical studies requiring reproducible, sensitive, and high-throughput prostaglandin metabolite quantification [2].

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